molecular formula C14H13N5O B11033909 (3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11033909
M. Wt: 267.29 g/mol
InChI Key: NXRDMOCUJYECJD-UHFFFAOYSA-N
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Description

(3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a hydrazinylidene group, and a dimethylpyrimidinyl moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethylpyrimidine-2-carbohydrazide with isatin under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory procedures to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Structural Overview

The compound features an indole moiety fused with a hydrazine-like group and a dimethylpyrimidine ring , which enhances its biological activity and chemical reactivity. The unique structural attributes suggest that it may interact with various biological targets, making it a candidate for pharmacological studies.

Potential Biological Activities

The presence of both indole and pyrimidine structures in this compound indicates a broad spectrum of potential biological activities. Similar compounds have been associated with:

  • Antimicrobial properties
  • Anticancer effects
  • Anti-inflammatory activities

Predictive models suggest that this compound may interact with key biological pathways, including those involved in cancer and infectious diseases.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Inhibition Studies : Compounds with similar frameworks have shown promise as inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine metabolism. This inhibition may lead to therapeutic effects in conditions like cancer and autoimmune diseases .
  • Molecular Docking Analyses : In silico studies indicate that the compound can effectively bind to specific biological targets, suggesting its potential as a lead compound for drug development .
  • Comparative Analysis : A comparison with structurally related compounds reveals the unique properties of (3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one. For instance:
Compound NameStructural FeaturesBiological Activity
4-(4,6-Dimethylpyrimidin-2-yl)anilinePyrimidine + AnilineAntimicrobial
Indole-3-carboxylic acidIndole + Carboxylic AcidAnticancer
5-MethylpyrimidineMethylated PyrimidineAntiviral

This table illustrates the versatility of similar structures in medicinal chemistry, highlighting the distinctiveness of the target compound due to its hydrazinylidene and indole combination.

Mechanism of Action

The mechanism of action of (3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined indole and pyrimidine structures, which confer distinct chemical and biological properties

Biological Activity

The compound (3Z)-3-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is a derivative of indole and has gained attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H15N5O
  • Molecular Weight : 283.31 g/mol
  • LogP : 4.0715
  • PSA : 146.73

Antimicrobial Activity

Research indicates that derivatives of 1,3-dihydro-2H-indol-2-one exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have been tested against various pathogens:

PathogenActivity
Mycobacterium tuberculosisAntitubercular
Escherichia coliAntibacterial
Staphylococcus aureusAntibacterial
Candida albicansAntifungal

The compound has shown promising results in inhibiting the growth of these pathogens, suggesting its potential as a therapeutic agent in infectious diseases .

Antioxidant Activity

The antioxidant properties of indole derivatives are noteworthy. Studies have demonstrated that compounds with similar structures can scavenge free radicals effectively. The mechanism involves:

  • Hydrogen Atom Transfer (HAT)
  • Single Electron Transfer-Proton Transfer (SETPT)

These mechanisms contribute to the compound's ability to mitigate oxidative stress-related damage .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in microbial metabolism.
  • Modulation of Signaling Pathways : It could affect pathways related to inflammation and cell survival.
  • Direct Interaction with DNA/RNA : Indole derivatives often interact with nucleic acids, potentially disrupting replication in pathogens.

Study 1: Antitubercular Activity

A study focused on synthesizing various indole derivatives demonstrated that compounds structurally related to this compound exhibited significant antitubercular activity against Mycobacterium tuberculosis H37Rv. The synthesized compounds were evaluated for their Minimum Inhibitory Concentration (MIC), showing effective inhibition at low concentrations .

Study 2: Antioxidant Evaluation

Another research effort assessed the antioxidant capacity of similar indole derivatives using various assays including DPPH and ABTS radical scavenging tests. The results indicated a strong correlation between the structure of the compounds and their antioxidant activity, emphasizing the role of the hydrazine moiety in enhancing these properties .

Properties

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)diazenyl]-1H-indol-2-ol

InChI

InChI=1S/C14H13N5O/c1-8-7-9(2)16-14(15-8)19-18-12-10-5-3-4-6-11(10)17-13(12)20/h3-7,17,20H,1-2H3

InChI Key

NXRDMOCUJYECJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N=NC2=C(NC3=CC=CC=C32)O)C

Origin of Product

United States

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